Oct-4-ynamide
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Overview
Description
Oct-4-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making this compound a valuable compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-ynamide typically involves the coupling of amides with alkynes or their derivatives. One common method is the copper-catalyzed coupling of amides with dibromoalkenes. This method is advantageous due to its high regioselectivity and the ability to handle a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .
Another approach involves the dehydrohalogenation of halo-substituted enamides. For instance, N-(1-chloroalkenyl)urea can undergo dehydrochlorination at room temperature with t-BuOK to afford N-alkynylurea, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of trichloroethene as a two-carbon synthon, which, under mildly basic conditions, can be converted to dichloroacetylene. This intermediate can then react with amides to form dichloroenamides, which are subsequently converted to this compound via elimination reactions .
Chemical Reactions Analysis
Types of Reactions
Oct-4-ynamide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the electron-withdrawing group on the nitrogen atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted enamides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oct-4-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oct-4-ynamide involves its highly polarized carbon-carbon triple bond, which makes it reactive towards various nucleophiles and electrophiles. This reactivity is further enhanced by the electron-withdrawing group on the nitrogen atom, which stabilizes the transition states and intermediates formed during reactions .
Comparison with Similar Compounds
Similar Compounds
Sulfenyl Ynamides: These compounds have a sulfur atom attached to the nitrogen, which imparts different reactivity and stability compared to Oct-4-ynamide.
N-Metallocenyl Ynamides: These compounds contain a metallocene group, which can significantly alter their electronic properties and reactivity.
Photoinduced Ynamides: These compounds undergo structural reshuffling and functionalization under light, offering unique pathways for chemical transformations.
Uniqueness of this compound
This compound stands out due to its high reactivity and versatility in forming various functionalized derivatives. Its ability to undergo a wide range of chemical reactions under mild conditions makes it a valuable tool in organic synthesis and scientific research .
Properties
CAS No. |
855376-62-4 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-4-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2-3,6-7H2,1H3,(H2,9,10) |
InChI Key |
KANSZFMNZKHRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC(=O)N |
Origin of Product |
United States |
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